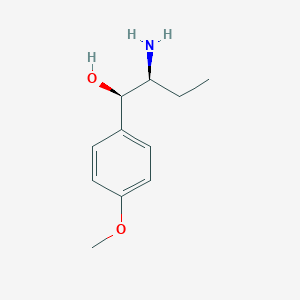

2-Amino-1-(4-methoxyphenyl)-1-butanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

(1R,2S)-2-amino-1-(4-methoxyphenyl)butan-1-ol |

InChI |

InChI=1S/C11H17NO2/c1-3-10(12)11(13)8-4-6-9(14-2)7-5-8/h4-7,10-11,13H,3,12H2,1-2H3/t10-,11+/m0/s1 |

InChI Key |

OREUEAIDCBAECI-WDEREUQCSA-N |

SMILES |

CCC(C(C1=CC=C(C=C1)OC)O)N |

Isomeric SMILES |

CC[C@@H]([C@@H](C1=CC=C(C=C1)OC)O)N |

Canonical SMILES |

CCC(C(C1=CC=C(C=C1)OC)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 4 Methoxyphenyl 1 Butanol and Its Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to enantiomerically enriched amino alcohols by employing chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction.

A key step in the synthesis of compounds like 2-Amino-1-(4-methoxyphenyl)-1-butanol is the stereoselective reduction of a prochiral ketone precursor. This transformation establishes one of the crucial stereocenters. Microbial reduction has been demonstrated as a highly effective method for this purpose. For instance, the synthesis of a structurally related chiral benzazepinone (B8055114) intermediate, (3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one, was achieved through the enantioselective reduction of the corresponding dione. mdpi.com This process utilized the microorganism Nocardia salmonicolor SC 6310, resulting in a high reaction yield and excellent enantiomeric excess. mdpi.com

Detailed findings from such reductions highlight the efficiency of biocatalysts in generating chiral alcohols, which are precursors to the target amino alcohols.

Table 1: Enantioselective Microbial Reduction of a Ketone Precursor

| Catalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Nocardia salmonicolor SC 6310 | 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione | (3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one | 96% | 99.8% |

Data sourced from reference mdpi.com

The Sharpless Asymmetric Aminohydroxylation (AA or ASAH) is a powerful method for the direct, one-step synthesis of vicinal amino alcohols from olefins. rsc.orgcardiff.ac.uk This reaction involves the syn-selective addition of an amino group and a hydroxyl group across a double bond. rsc.org The process is typically catalyzed by osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids (dihydroquinidine or dihydroquinine), which induces asymmetry. rsc.orgnih.gov

The scope of the nitrogen source for this reaction has been expanded over time. Initially employing sulfonamides, the methodology now includes carbamates and primary carboxamides. organic-chemistry.orgmsu.edu The use of N-bromo, N-lithio salts of primary carboxamides, for example, has proven to be an efficient nitrogen source, achieving high yields and excellent regio- and stereoselectivity. organic-chemistry.org This development enhances the synthetic utility of the aminohydroxylation reaction, allowing for the introduction of diverse functionalities. organic-chemistry.org The reaction can produce amino alcohols with yields up to 97% and enantiomeric excess up to 99%. nih.gov

Table 2: Overview of Sharpless Asymmetric Aminohydroxylation (AA)

| Feature | Description |

|---|---|

| Reaction Type | Syn-selective vicinal addition of amine and hydroxyl groups to an alkene. rsc.org |

| Catalyst | Osmium tetroxide (OsO₄). rsc.org |

| Chiral Ligands | Dihydroquinidine (DHQD) or Dihydroquinine (DHQ) derivatives. rsc.orgnih.gov |

| Nitrogen Sources | Sulfonamides, carbamates, amino-substituted heterocycles, primary carboxamides. nih.govorganic-chemistry.org |

| Typical Yield | Up to 97%. nih.gov |

| Typical e.e. | Up to 99%. nih.gov |

Data sourced from references rsc.orgnih.govorganic-chemistry.org

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is widely used in asymmetric alkylations and aldol (B89426) reactions to produce enantiomerically pure compounds. researchgate.net

One of the most successful classes of chiral auxiliaries is the oxazolidinones, developed by the Evans group. researchgate.net Acylated oxazolidinones can be selectively enolized and then reacted with electrophiles, such as alkyl halides, with a high degree of diastereoselectivity. Subsequent removal of the auxiliary yields chiral carboxylic acids, alcohols, or aldehydes. researchgate.netnih.gov For example, alkylation reactions of Z-enolates derived from these auxiliaries can proceed with very high asymmetric induction. researchgate.net Another practical auxiliary is pseudoephenamine, which has shown remarkable stereocontrol in alkylation reactions, including those that form challenging quaternary carbon centers. nih.gov

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Key Application | Typical Diastereoselectivity |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations. researchgate.net | High (syn-aldol products). researchgate.net |

| Helmchen Camphor Derivatives | Asymmetric alkylations, Diels-Alder reactions. researchgate.net | High; product diastereomer can be selected by changing the solvent. researchgate.net |

| Pseudoephenamine | Asymmetric alkylation to form carboxylic acids, alcohols, ketones. nih.gov | High, including for quaternary stereocenters. nih.gov |

Data sourced from references researchgate.netnih.gov

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. Enzymes are used for key stereoselective steps, such as resolution of racemates or asymmetric synthesis of chiral building blocks, within a multi-step chemical sequence. nsf.gov

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, leading to the separation of the enantiomers. Enzymes, particularly lipases, are highly effective catalysts for this purpose.

For instance, porcine pancreatic lipase (B570770) has been successfully used for the kinetic resolution of racemic primary allenic alcohols, achieving very high enantioselectivity with E values (enantiomeric ratio) exceeding 200. nih.gov This method allows for the isolation of optically active alcohols, which can then be converted to other chiral molecules. nih.gov This principle is applicable to the resolution of racemic precursors of this compound, where an enzyme could selectively acylate one enantiomer of a racemic amino alcohol or a precursor alcohol, allowing for easy separation.

Biocatalysis offers a direct and environmentally benign route to chiral amino alcohols. mdpi.com This can be achieved through whole-cell biotransformations or by using isolated enzymes. mdpi.comnsf.gov

Amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the synthesis of chiral amines and amino alcohols via the reductive amination of ketone precursors. frontiersin.org Studies have shown that wild-type AmDHs can efficiently synthesize small chiral amino alcohols with high conversions and enantioselectivities. For example, the synthesis of (S)-3-aminobutan-1-ol and (3S)-3-aminobutan-2-ol using MsmeAmDH resulted in enantiomeric excesses of 99.5% and 99.4%, respectively. frontiersin.org Furthermore, biocatalytic cascade reactions, which couple an alcohol oxidase to produce an aldehyde from an alcohol with subsequent organocatalyzed steps, have been developed to produce complex molecules like dinitroalkanes in a single flask. chemrxiv.org Such multi-step cascades, merging biocatalysis with chemocatalysis, demonstrate the potential for producing complex chiral molecules from simple starting materials. nsf.govchemrxiv.org

Table 4: Examples of Biocatalytic Synthesis of Chiral Amino Alcohols and Amines

| Enzyme/System | Substrate | Product | Conversion/Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| MsmeAmDH | 4-hydroxy-2-butanone | (S)-3-aminobutan-1-ol | >99.9% | 99.5% |

| MsmeAmDH | 3-hydroxy-2-butanone | (3S)-3-aminobutan-2-ol | 81.3% | 99.4% |

| MsmeAmDH | Butan-2-one | (S)-butan-2-amine | >99% (at 150 mM) | 92.6% |

| Alcohol Oxidase + Lysine | 1-Butanol | 3-(nitromethyl)hexane | 71% Yield | N/A |

Data sourced from references frontiersin.orgchemrxiv.org

Multistep Organic Synthesis Routes

Constructing the this compound framework involves the sequential formation of carbon-carbon bonds and the introduction and manipulation of functional groups. The following sections detail prominent multistep strategies applicable to the synthesis of this target molecule and its analogues.

The Strecker synthesis, first reported in 1850, is a powerful method for preparing α-amino acids from aldehydes or ketones. numberanalytics.comwikipedia.org The classic reaction involves three components: an aldehyde, ammonia (B1221849), and cyanide, which condense to form an α-aminonitrile intermediate. organic-chemistry.orgmdpi.com Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid. masterorganicchemistry.com

To adapt this methodology for the synthesis of an amino alcohol like this compound, the α-aminonitrile intermediate must undergo reactions other than hydrolysis. A plausible synthetic pathway would involve the initial formation of the α-aminonitrile followed by a carbon-carbon bond-forming reaction at the nitrile carbon, and finally, reduction of the resulting ketone.

The proposed sequence begins with 4-methoxybenzaldehyde (B44291). This starting material undergoes a Strecker reaction with ammonia and a cyanide source (e.g., KCN) to produce the α-aminonitrile, 2-amino-2-(4-methoxyphenyl)acetonitrile. This intermediate is then treated with a Grignard reagent, such as ethylmagnesium bromide, to form a new carbon-carbon bond. Hydrolysis of the resulting imine intermediate yields the α-amino ketone, 2-amino-1-(4-methoxyphenyl)butan-1-one. The final step is the reduction of the carbonyl group using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) to afford the target vicinal amino alcohol, this compound.

Table 1: Proposed Synthesis via Modified Strecker Reaction

| Step | Transformation | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Strecker Reaction | 4-Methoxybenzaldehyde | 1. Ammonia (NH₃) 2. Potassium Cyanide (KCN) | 2-Amino-2-(4-methoxyphenyl)acetonitrile |

| 2 | Grignard Reaction & Hydrolysis | 2-Amino-2-(4-methoxyphenyl)acetonitrile | 1. Ethylmagnesium Bromide (CH₃CH₂MgBr) in THF 2. Aqueous Acid Workup (e.g., H₃O⁺) | 2-Amino-1-(4-methoxyphenyl)butan-1-one |

| 3 | Ketone Reduction | 2-Amino-1-(4-methoxyphenyl)butan-1-one | Sodium Borohydride (NaBH₄) in Methanol (MeOH) | This compound |

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org The reaction proceeds by converting an aldehyde or ketone into an amine via an intermediate imine or iminium ion, which is then reduced in situ. masterorganicchemistry.com This method can be performed as a one-pot reaction and offers high chemoselectivity, making it a powerful tool in complex molecule synthesis. organic-chemistry.orgorganic-chemistry.org

A potential reductive amination strategy for synthesizing this compound could start from an α-hydroxy ketone precursor, 2-hydroxy-1-(4-methoxyphenyl)butan-1-one. This precursor can be synthesized from 4'-methoxybutyrophenone (B1346694) via α-hydroxylation. The α-hydroxy ketone would then be subjected to reductive amination.

In this sequence, the ketone reacts with ammonia under weakly acidic conditions to form an imine intermediate. A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is employed because it readily reduces the protonated imine (iminium ion) but is slow to react with the initial ketone, thus preventing reduction of the starting material. masterorganicchemistry.com This process introduces the amino group at the C1 position. However, to achieve the target 2-amino structure, a different precursor is required.

A more direct route involves the reductive amination of an appropriate amino-ketone. For instance, starting with 1-(4-methoxyphenyl)-1-oxobutan-2-yl methanesulfonate (B1217627) (prepared from the corresponding α-hydroxy ketone), substitution with azide (B81097) followed by reduction would yield 2-amino-1-(4-methoxyphenyl)butan-1-one. The final reduction of the ketone, as described previously, yields the target amino alcohol.

Table 2: Proposed Synthesis via Reductive Amination Precursor

| Step | Transformation | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | α-Bromination | 1-(4-Methoxyphenyl)butan-1-one | Br₂ in Acetic Acid | 2-Bromo-1-(4-methoxyphenyl)butan-1-one |

| 2 | Azide Substitution (SN2) | 2-Bromo-1-(4-methoxyphenyl)butan-1-one | Sodium Azide (NaN₃) in DMF | 2-Azido-1-(4-methoxyphenyl)butan-1-one |

| 3 | Azide Reduction | 2-Azido-1-(4-methoxyphenyl)butan-1-one | H₂, Palladium on Carbon (Pd/C) or LiAlH₄ | 2-Amino-1-(4-methoxyphenyl)butan-1-one |

| 4 | Ketone Reduction | 2-Amino-1-(4-methoxyphenyl)butan-1-one | Sodium Borohydride (NaBH₄) in Methanol (MeOH) | This compound |

The construction of β-amino alcohols frequently utilizes the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org The resulting β-nitro alcohol is a versatile intermediate because the nitro group can be readily reduced to a primary amine, providing direct access to the vicinal amino alcohol framework. wikipedia.orgresearchgate.net

A highly convergent synthesis of this compound can be achieved using this strategy. The key carbon-carbon bond formation occurs between 4-methoxybenzaldehyde and 1-nitropropane. The reaction is typically catalyzed by a base, such as an amine or an alkali hydroxide, which deprotonates the nitroalkane to form a nucleophilic nitronate anion that subsequently attacks the aldehyde carbonyl. wikipedia.orgyoutube.com

This step yields the β-nitro alcohol, 1-(4-methoxyphenyl)-2-nitro-1-butanol. The crucial subsequent step is a functional group interconversion: the reduction of the nitro group to an amine. This transformation is most commonly accomplished via catalytic hydrogenation. Reagents such as hydrogen gas (H₂) in the presence of a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are effective for this purpose. This reduction cleanly converts the nitro alcohol into the desired final product, this compound. The stereochemical outcome of the Henry reaction can often be controlled through the use of chiral catalysts, allowing for asymmetric synthesis. researchgate.netpsu.edu

Table 3: Synthesis via Henry Reaction

| Step | Transformation | Starting Material(s) | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Henry (Nitroaldol) Reaction | 4-Methoxybenzaldehyde & 1-Nitropropane | Base catalyst (e.g., Triethylamine, NaOH) in a suitable solvent (e.g., MeOH, THF) | 1-(4-Methoxyphenyl)-2-nitro-1-butanol |

| 2 | Nitro Group Reduction | 1-(4-Methoxyphenyl)-2-nitro-1-butanol | H₂ (g), Raney Nickel or Pd/C, in Ethanol (B145695) (EtOH) or Methanol (MeOH) | This compound |

Stereochemical Investigations of 2 Amino 1 4 Methoxyphenyl 1 Butanol

Enantiomeric Control in Synthesis

The selective synthesis of a particular enantiomer or diastereomer of 2-amino-1-(4-methoxyphenyl)-1-butanol is paramount for its application in fields where specific stereoisomers exhibit desired activities. This control is typically achieved through the use of chiral catalysts, ligands, or auxiliaries that can influence the stereochemical outcome of a reaction.

The asymmetric synthesis of vicinal amino alcohols like this compound often employs chiral catalysts and ligands to induce enantioselectivity. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

One common strategy is the catalytic asymmetric reduction of α-amino ketones. Chiral oxazaborolidine catalysts, for instance, have been successfully used for the enantioselective reduction of various ketones to their corresponding alcohols. google.com This method's applicability to the synthesis of α-amino acids suggests its potential for producing chiral amino alcohols. google.com

Another approach involves the use of organocatalysts. For example, the asymmetric synthesis of the antidepressant venlafaxine (B1195380), which shares a structural relationship with the target compound, has been achieved using organocatalytic Michael additions. dntb.gov.uaresearchgate.netgoogle.com These catalysts, such as C2-symmetric pyrrolidine-derived squaramides, can be recycled and are effective in creating chiral centers with high enantiomeric excess. dntb.gov.ua The Sharpless asymmetric epoxidation is another powerful tool that can be employed to introduce chirality, which is then carried through subsequent reaction steps to yield the desired chiral amino alcohol. google.comresearchgate.net

The development of new chiral ligands is an active area of research. For instance, C2-symmetric chiral sulfides have been utilized in the asymmetric epoxidation of aldehydes, a key step that can lead to chiral building blocks for more complex molecules like amino alcohols. google.com Similarly, bifunctional bis-cinchona alkaloid thiourea (B124793) organocatalysts have been developed for the preparation of chiral amino acids. google.com

| Catalyst/Ligand Type | Application | Potential for this compound |

| Chiral Oxazaborolidines | Enantioselective reduction of ketones | Reduction of the corresponding α-amino ketone precursor. |

| Squaramide Organocatalysts | Asymmetric Michael additions | Creation of chiral centers in precursors. dntb.gov.ua |

| Sharpless Epoxidation Reagents | Asymmetric epoxidation of allylic alcohols | Introduction of chirality early in the synthesis. google.comresearchgate.net |

| C2-Symmetric Chiral Sulfides | Asymmetric epoxidation of aldehydes | Synthesis of chiral epoxide intermediates. google.com |

The synthesis of specific diastereomers of this compound requires control over the relative stereochemistry of the two chiral centers. Diastereoselective reactions are designed to favor the formation of one diastereomer over the others.

One effective method is the diastereoselective reduction of α-chiral, α-alkoxy tosyl hydrazones. uark.edu This approach can lead to the synthesis of vicinal amino alcohols with a defined relative stereochemistry. The use of reducing agents like catecholborane can afford high diastereomeric ratios. uark.edu The resulting hydrazine (B178648) can then be converted to the desired amino alcohol.

Another strategy involves the nucleophilic addition to imines. For instance, a highly diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines can produce syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.org These esters can then be further manipulated to yield the target amino alcohol. The choice of reactants and catalysts can also influence the formation of anti diastereomers. diva-portal.org

The aminolysis of vinylepoxides offers a regio- and stereodivergent route to all isomers of vicinal amino alcohols. researchgate.net By controlling the ring-opening of the epoxide with either inversion or retention of stereochemistry, different diastereomers can be selectively obtained. researchgate.net

| Diastereoselective Method | Key Transformation | Resulting Diastereomer |

| Reduction of α-alkoxy tosyl hydrazones | Reduction with catecholborane | Predominantly syn-hydrazine, leading to syn-amino alcohol. uark.edu |

| Rh(II)-catalyzed cycloaddition | Carbonyl ylide addition to aldimines | syn-α-hydroxy-β-amino esters. diva-portal.org |

| Aminolysis of vinylepoxides | Regio- and stereospecific ring-opening | Access to all possible diastereomers. researchgate.net |

Resolution Techniques for this compound Enantiomers

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For this compound, both chemical and biocatalytic methods can be employed.

A widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For the parent compound, 2-amino-1-butanol, L(+)-tartaric acid has been effectively used as a resolving agent. google.com In this process, the acid L-tartrate of d-2-amino-1-butanol crystallizes from an anhydrous organic solvent, leaving the l-isomer in the solution. google.com Similarly, mandelic acid has been employed for the optical resolution of (±)-2-amino-1-butanol. googleapis.com These methods are highly analogous and applicable to the resolution of this compound.

In the context of the related compound venlafaxine, O,O'-di-p-toluoyl-(R, R)-tartaric acid has been identified as an effective resolving agent, achieving high enantiomeric purity. researchgate.net

| Chiral Acid | Target Compound | Separation Principle | Reference |

| L(+)-Tartaric Acid | dl-2-amino-1-butanol | Fractional crystallization of diastereomeric salts | google.com |

| (±)-Mandelic Acid | (±)-2-amino-1-butanol | Preferential crystallization of diastereomeric salts | googleapis.com |

| O,O'-di-p-toluoyl-(R, R)-tartaric acid | venlafaxine | Formation and separation of diastereomeric salts | researchgate.net |

Enzymes are highly stereoselective catalysts and are increasingly used for the resolution of chiral compounds. Lipases are a common class of enzymes used for the kinetic resolution of racemic alcohols and amines.

For instance, lipase-catalyzed acylation of racemic venlafaxine with vinyl acetate (B1210297) results in the formation of the (S)-acetate, leaving the (R)-enantiomer unreacted, with high enantiomeric excess. researchgate.netresearchgate.net A similar strategy could be applied to this compound, where a lipase (B570770) selectively acylates one enantiomer.

A patent describes a process for the enzymatic resolution of racemic 2-amino-1-alkanols. googleapis.com In this method, a racemic N-alkoxycarbonyl-2-amino-1-alkanol ester is treated with a lipase, which selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed alcohol. googleapis.com Pancreatin has been used as the enzyme in this process. googleapis.com

Furthermore, stereo-divergent enzyme cascades have been developed to convert racemic alcohols into either the (S)- or (R)-amine. nih.gov Such a system, employing alcohol dehydrogenases and transaminases, could be adapted for the deracemization of this compound.

| Enzyme | Reaction Type | Substrate/Product | Reference |

| Lipase | Kinetic resolution (acylation) | Racemic venlafaxine | researchgate.netresearchgate.net |

| Pancreatin (Lipase) | Kinetic resolution (hydrolysis) | Racemic N-ethoxycarbonyl-2-amino-1-butanol acetate | googleapis.com |

| Alcohol Dehydrogenase & Transaminase | Stereo-divergent cascade | Racemic 4-phenyl-2-butanol (B1222856) to (S)- or (R)-amine | nih.gov |

| Nocardia salmonicolor | Enantioselective reduction | 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione | nih.gov |

Methodologies for Absolute Stereochemistry Assignment

Determining the absolute configuration of the chiral centers in this compound is crucial for understanding its structure-activity relationship. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, often in conjunction with chiral derivatizing agents.

One of the most common techniques is the Mosher's method, which involves the formation of diastereomeric esters or amides with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov The two diastereomers will exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol or amine can be deduced. This method is applicable to secondary alcohols and amines. nih.gov

Another NMR-based approach involves the in-situ complexation of α-methoxyphenylacetic acid (MPA) esters with a barium(II) salt. nih.gov The addition of the salt enhances the conformational rigidity of the diastereomeric esters, leading to more pronounced and predictable differences in their ¹H NMR spectra, which allows for the assignment of the absolute configuration.

Chiral solvating agents can also be used to differentiate between enantiomers by NMR. A thiourea derivative of 2-[(1R)-1-aminoethyl]phenol has been shown to be an effective chiral sensor for determining the absolute configuration of N-3,5-dinitrobenzoyl derivatives of amino acids. mdpi.com This is achieved by observing the differential shifts in the NMR spectra of the enantiomers when complexed with the chiral sensor. mdpi.com

| Method | Principle | Application |

| Mosher's Method (MTPA esters/amides) | Analysis of Δδ (δS - δR) values in ¹H NMR spectra of diastereomeric derivatives. | Determination of absolute configuration of secondary alcohols and amines. nih.gov |

| In-situ complexation of MPA esters | Enhanced spectral differentiation upon addition of a barium(II) salt. | Assignment of absolute configuration of secondary alcohols. nih.gov |

| Chiral Solvating Agents (e.g., thiourea derivatives) | Formation of transient diastereomeric complexes with distinct NMR signals. | Enantiodifferentiation and assignment of absolute configuration of derivatized amino acids. mdpi.com |

Mechanistic Studies of Reactions Involving 2 Amino 1 4 Methoxyphenyl 1 Butanol

Elucidation of Reaction Pathways for its Formation

The synthesis of β-amino alcohols such as 2-Amino-1-(4-methoxyphenyl)-1-butanol can be achieved through several distinct mechanistic pathways. Each route begins with different precursors and involves unique intermediates and transition states. The most common approaches include the reduction of α-amino esters, nucleophilic addition of organometallic reagents to α-amino aldehydes or esters, and the ring-opening of epoxides.

Reduction of α-Amino Acid Derivatives: One prominent pathway is the catalytic hydrogenation of α-amino esters, specifically esters of α-aminobutyric acid bearing a 4-methoxyphenyl (B3050149) ketone. For instance, the hydrogenation of methyl-DL-α-aminobutyrate over a copper chromite catalyst is a known method for producing 2-amino-1-butanol. researchgate.net Applying this to the target molecule, the mechanism would involve the chemoselective reduction of the ester functionality of a precursor like methyl 2-amino-1-(4-methoxyphenyl)butanoate. The reaction proceeds via the adsorption of the ester onto the catalyst surface, followed by hydride transfer to the carbonyl carbon, leading to a hemiacetal intermediate which is further reduced to the primary alcohol.

Grignard Reaction Pathway: A classic and versatile method for forming the carbon skeleton of this compound is the Grignard reaction. masterorganicchemistry.comkhanacademy.org This pathway typically involves the reaction of an α-amino ester, such as methyl (4-methoxyphenyl)glycinate, with an ethylmagnesium halide (e.g., EtMgBr). The mechanism involves the nucleophilic attack of the ethyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Since esters possess a leaving group (e.g., -OCH3), the intermediate can collapse, eliminating the leaving group to form a ketone, 2-amino-1-(4-methoxyphenyl)ethan-1-one. A second equivalent of the Grignard reagent then attacks the ketone, forming a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol product. khanacademy.org

Epoxide Ring-Opening: Another significant pathway involves the aminolysis of a suitably substituted epoxide. organic-chemistry.orgresearchgate.net In this approach, a precursor such as 1-(4-methoxyphenyl)-1,2-epoxybutane would be subjected to ring-opening by an amine source, like ammonia (B1221849). The mechanism is an SN2-type nucleophilic attack of the amine on one of the epoxide's carbon atoms. The regioselectivity of this attack is a key mechanistic consideration. Under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon (C2), which would yield the isomeric product 1-amino-1-(4-methoxyphenyl)butan-2-ol. To obtain the desired this compound, the attack must occur at the benzylic carbon (C1). This can be favored under acidic conditions, where the epoxide oxygen is protonated, and the subsequent ring-opening develops partial positive charge (carbocation character) on the more substituted and electronically stabilized benzylic carbon, directing the nucleophilic attack to this position. researchgate.net

Reductive Amination of β-Hydroxy Ketones: A stereoselective route to 1,3-amino alcohols involves the directed reductive amination of β-hydroxy ketones. organic-chemistry.org This pathway would begin with 1-hydroxy-1-(4-methoxyphenyl)butan-2-one. The ketone is first condensed with an amine source (e.g., ammonia or a primary amine) to form an imine or enamine intermediate. The crucial step is the stereoselective reduction of this C=N double bond. The presence of the adjacent hydroxyl group can direct the approach of the reducing agent (e.g., a hydride reagent), leading to high diastereoselectivity. organic-chemistry.org

| Reaction Pathway | Key Precursors | Core Mechanistic Feature | Reference |

|---|---|---|---|

| Reduction of α-Amino Ester | 2-Amino-1-(4-methoxyphenyl)butanoate ester | Catalytic hydrogenation of the ester group. | researchgate.net |

| Grignard Reaction | (4-methoxyphenyl)glycinate ester + Ethylmagnesium halide | Nucleophilic addition of a carbanion to a carbonyl group. | masterorganicchemistry.comkhanacademy.org |

| Epoxide Ring-Opening | 1-(4-methoxyphenyl)-1,2-epoxybutane + Amine | SN2 attack by an amine on an epoxide ring. | organic-chemistry.orgresearchgate.net |

| Reductive Amination | 1-hydroxy-1-(4-methoxyphenyl)butan-2-one + Amine | Formation of an imine followed by directed reduction. | organic-chemistry.org |

Understanding Transformations of the Amino and Hydroxyl Functionalities

The presence of both a primary amine and a tertiary alcohol in this compound presents a significant challenge in synthetic transformations: chemoselectivity. Mechanistic understanding is key to devising strategies that modify one functional group while leaving the other intact.

Transformations of the Hydroxyl Group: The tertiary benzylic alcohol can undergo several characteristic reactions.

Oxidation: While tertiary alcohols are generally resistant to oxidation without breaking carbon-carbon bonds, the β-amino alcohol motif is susceptible to oxidative cleavage. Treatment with reagents like sodium periodate can cleave the C1-C2 bond, a reaction that proceeds through a cyclic periodate ester intermediate. nih.gov

Substitution: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). The departure of water would generate a tertiary benzylic carbocation, which is stabilized by both the phenyl ring and the adjacent alkyl groups. This cation can then be trapped by nucleophiles in SN1-type reactions.

Esterification and Etherification: Direct esterification or etherification is often challenging due to steric hindrance. However, activation of the hydroxyl group, for example, by converting it into a better leaving group, can facilitate these transformations.

Transformations of the Amino Group: The primary amino group is a potent nucleophile and a base.

Acylation: It readily reacts with acylating agents like acid chlorides or anhydrides to form amides.

Alkylation: The amino group can act as a nucleophile to displace leaving groups from alkyl halides, leading to secondary or tertiary amines. nih.gov

Protection: The high reactivity of the amino group often necessitates its protection during reactions targeting other parts of the molecule. Common protecting groups include Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).

Chemoselective Transformations: The primary mechanistic challenge lies in differentiating the nucleophilicity of the amino group from that of the hydroxyl group. The amine is generally a stronger nucleophile than the alcohol. Therefore, reactions with electrophiles will typically occur preferentially at the nitrogen atom.

To achieve selective transformation at the hydroxyl group, several strategies can be employed. One approach is to first protect the more reactive amino group. An alternative, more elegant strategy involves tuning the reaction conditions to favor hydroxyl group reactivity. For instance, in Ullmann-type C-O bond-forming reactions, researchers have achieved chemoselective O-arylation of β-amino alcohols. nih.gov By carefully selecting the copper(I) catalyst, ligand, base, and solvent, it is possible to favor the reaction at the oxygen nucleophile over the nitrogen, even without protection. nih.gov This selectivity is achieved by mechanisms where the β-amino alcohol may act as a bidentate ligand, coordinating to the metal center in a way that preferentially activates the hydroxyl group for reaction.

Role of Substituents in Reaction Mechanisms

The 4-methoxyphenyl substituent plays a critical electronic role in the reactivity and mechanistic pathways of this compound. The methoxy (B1213986) group (-OCH₃) at the para position exerts two opposing electronic effects: a powerful electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The resonance effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic ring, is dominant.

This strong electron-donating character has several mechanistic implications:

Stabilization of Intermediates: In any reaction pathway involving the formation of a positive charge on the benzylic carbon (C1), the 4-methoxyphenyl group provides significant stabilization. For example, during an SN1 reaction at the hydroxyl group, the resulting tertiary benzylic carbocation is substantially stabilized by resonance delocalization of the positive charge onto the aromatic ring and the methoxy group's oxygen atom. This stabilization lowers the activation energy for the formation of the carbocation, thereby accelerating the reaction rate compared to an unsubstituted phenyl or an electron-withdrawn phenyl ring.

Influence on Formation Reactions: The substituent effect is also pronounced in the formation of the molecule itself. In the acid-catalyzed ring-opening of a 1-(4-methoxyphenyl)-1,2-epoxybutane precursor, the electron-donating methoxy group strongly favors the development of carbocationic character at the benzylic position. This makes the benzylic carbon the preferred site for nucleophilic attack, enhancing the regioselectivity of the reaction to form the desired product. researchgate.net

Modulation of Acidity and Basicity: The electronic nature of the aryl group can subtly influence the properties of the functional groups. The electron-donating methoxy group increases the electron density in the phenyl ring, which can slightly increase the basicity (pKa of the conjugate acid) of the nearby amino group and decrease the acidity (increase the pKa) of the hydroxyl group compared to derivatives with electron-withdrawing groups. While often a minor effect, it can influence reaction equilibria and rates in proton-transfer steps.

Advanced Analytical and Spectroscopic Methodologies for 2 Amino 1 4 Methoxyphenyl 1 Butanol

Chromatographic Techniques for Resolution and Quantification

Chromatography is a fundamental tool for separating the components of a mixture. crsubscription.com For a chiral compound like 2-Amino-1-(4-methoxyphenyl)-1-butanol, which exists as enantiomers, specialized chromatographic techniques are paramount for assessing enantiomeric purity and monitoring chemical reactions.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of chiral compounds. yakhak.orglibretexts.org To resolve the enantiomers of this compound, chiral stationary phases (CSPs) are employed. These CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, separation.

Research Findings: The enantiomeric separation of amino alcohols is frequently achieved using polysaccharide-based or Pirkle-type CSPs. For instance, a normal-phase chiral LC method was successfully developed for the purity evaluation of the structurally related compound, β-amino-β-(4-methoxyphenyl) propionic acid, using a (R, R) Whelk-01 column, which is a "hybrid" pi-electron donor–acceptor based stationary phase. researchgate.net This type of column was found to be highly selective for the (R) and (S) enantiomers, achieving a resolution greater than 2.5. researchgate.net The mobile phase composition, particularly the concentration of alcohol modifiers (like 2-propanol) and acidic additives (like trifluoroacetic acid, TFA), plays a critical role in optimizing chromatographic efficiency and resolution. researchgate.netoup.com Direct analysis of underivatized amino acid enantiomers is also possible on macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, which are compatible with a wide range of aqueous and organic mobile phases. sigmaaldrich.com

The following interactive table summarizes typical conditions for the chiral HPLC analysis of amino alcohols.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Chiral Stationary Phase (CSP), e.g., (R, R) Whelk-01 (Pirkle-type) or polysaccharide-based (Chiralcel® OJ). researchgate.netoup.com |

| Mobile Phase | Typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol or ethanol (B145695). yakhak.orgoup.com An acidic modifier like TFA may be added to improve peak shape. researchgate.net |

| Flow Rate | Commonly set between 0.3 mL/min and 1.0 mL/min. yakhak.orgresearchgate.net |

| Detection | Ultraviolet (UV) detection is standard, often set at a wavelength where the phenyl group absorbs, such as 200 nm. researchgate.net |

| Column Temperature | Often controlled, for example at 15°C, to ensure reproducibility. researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. mdpi.com However, due to the low volatility of amino alcohols like this compound, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.com This process involves converting the polar -OH and -NH2 groups into less polar, more volatile moieties.

Research Findings: A common derivatization strategy for compounds containing amine and hydroxyl groups is silylation. mdpi.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) are effective for this purpose, converting active hydrogens on the amine and alcohol functional groups into tert-butyldimethylsilyl (TBDMS) ethers and amines. mdpi.comsigmaaldrich.com These derivatives are significantly more volatile and thermally stable, making them suitable for GC-MS analysis. The resulting TBDMS derivatives produce characteristic fragmentation patterns in mass spectrometry, which aids in their identification. sigmaaldrich.com The use of shorter, narrow-bore capillary columns can help reduce analysis time for these higher molecular weight derivatives. sigmaaldrich.comunb.brnih.gov

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique widely used for the qualitative monitoring of organic reactions, preliminary identification of compounds, and assessment of purity. crsubscription.comaga-analytical.com.pl It operates on the principle of separating components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). aga-analytical.com.pl

Research Findings: For amino alcohols, silica gel plates are a common choice for the stationary phase. nih.gov The mobile phase is typically a mixture of solvents, with the polarity adjusted to achieve optimal separation. For amino acids and related compounds, a common solvent system consists of n-butanol, acetic acid, and water. nih.gov After developing the plate, the separated spots, which are often colorless, must be visualized. A ninhydrin (B49086) spray is frequently used for compounds containing primary or secondary amine groups, which reacts to produce a characteristic purple or yellow spot. nih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key characteristic used for identification. crsubscription.com Chiral separations can also be achieved on TLC plates by using a chiral agent in the mobile phase. nih.gov

Table 2: Example of a TLC System for Amino Alcohol Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel GF254 plates. nih.gov |

| Mobile Phase | A mixture of n-butanol, water, and acetic acid (e.g., 60:25:15 v/v/v). nih.gov |

| Visualization | Spraying with a ninhydrin solution followed by heating. nih.gov |

| Application | Monitoring reaction progress by spotting the reaction mixture alongside starting materials and observing the appearance of the product spot and disappearance of reactant spots. |

High-Resolution Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. uobasrah.edu.iq Techniques like NMR and IR spectroscopy provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. omicsonline.org It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Research Findings: The complete structural assignment of this compound is achieved through a combination of 1D (¹H and ¹³C) and 2D NMR experiments.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, the protons on the butanol chain, and the protons of the amine and hydroxyl groups. The splitting patterns (e.g., singlets, doublets, triplets) reveal the number of adjacent protons, and the integration of the peaks corresponds to the number of protons for each signal. uobasrah.edu.iq

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. The chemical shift values indicate the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen). uobasrah.edu.iq A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ groups. researchgate.net

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to OCH₃) | ~6.9 | Doublet |

| Aromatic H (meta to OCH₃) | ~7.2-7.3 | Doublet |

| CH-OH | ~4.5-4.7 | Doublet or Doublet of Doublets |

| OCH₃ | ~3.8 | Singlet |

| CH-NH₂ | ~3.0-3.2 | Multiplet |

| OH and NH₂ | Broad, variable | Singlet |

| CH₂ | ~1.4-1.6 | Multiplet |

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aromatic C-OCH₃) | ~159 |

| Aromatic C-H | ~114, ~127 |

| Aromatic C (quaternary) | ~135 |

| C-OH | ~75 |

| C-NH₂ | ~58 |

| OCH₃ | ~55 |

| CH₂ | ~25 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes. sparkl.me

Research Findings: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

O-H and N-H Stretching: A broad, intense band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. libretexts.org The N-H stretching of the primary amine group also appears in this region (typically 3300-3500 cm⁻¹), often as sharper peaks superimposed on the broad O-H band. libretexts.orgpressbooks.pub

C-H Stretching: Aromatic C-H stretching vibrations appear as peaks just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), while aliphatic C-H stretching from the butyl chain appears just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). pressbooks.pub

C=C Stretching: The aromatic ring shows characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. oup.com

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the alcohol and the aryl ether is expected in the 1050-1300 cm⁻¹ range. oup.com

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol/Amine | O-H stretch, N-H stretch | 3200 - 3600 | Strong, Broad (O-H), Medium (N-H) |

| Aromatic C-H | =C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | -C-H stretch | 2850 - 2960 | Medium to Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for elucidating the structure of this compound by providing its molecular weight and characteristic fragmentation pattern. The molecule possesses several key structural features—a primary amine, a secondary alcohol, a methoxyphenyl group, and an aliphatic chain—each contributing to a distinct fragmentation signature upon ionization, typically through electron ionization (EI).

The molecular weight of this compound is 195.27 g/mol . According to the nitrogen rule, a compound with a single nitrogen atom will have an odd nominal molecular mass, which is consistent for this compound. libretexts.org

Key fragmentation pathways for this molecule include:

Alpha-Cleavage: This is a dominant fragmentation process for both amines and alcohols. libretexts.org

Cleavage adjacent to the nitrogen atom: The bond between C2 and C3 can break, leading to the loss of an ethyl radical (•C₂H₅) to form a resonance-stabilized iminium cation.

Cleavage adjacent to the hydroxyl group: The bond between C1 and C2 can break. This is often the most significant fragmentation, resulting in the formation of a highly stable p-methoxybenzoyl cation (m/z 135). The other resulting fragment would be a 2-aminobutyl radical.

Dehydration: Alcohols frequently undergo the loss of a water molecule (H₂O), resulting in a fragment ion with a mass-to-charge ratio (m/z) of [M-18]. libretexts.orglibretexts.org

Loss of the Amino Group: Fragmentation can also involve the loss of the amino group (•NH₂) or ammonia (B1221849) (NH₃), leading to fragment ions at [M-16] or [M-17], respectively.

The resulting mass spectrum is a composite of these and other minor fragmentation events, with the relative abundance of each fragment ion providing a chemical fingerprint for the molecule. The most stable fragments, such as the p-methoxybenzoyl cation, typically yield the most intense peaks (the base peak). whitman.edu

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway | Significance |

|---|---|---|---|

| 195 | [C₁₁H₁₇NO]⁺• | Molecular Ion (M⁺•) | Represents the intact molecule with one electron removed. Expected to be of low to moderate intensity. |

| 177 | [M - H₂O]⁺• | Dehydration | Characteristic loss of water from the alcohol group. libretexts.org |

| 135 | [CH₃OC₆H₄CO]⁺ | Alpha-cleavage at C1-C2 bond | Formation of the stable p-methoxybenzoyl cation. Often the base peak. |

| 107 | [CH₃OC₆H₄]⁺ | Further fragmentation of the aromatic portion | Represents the methoxyphenyl cation. |

| 77 | [C₆H₅]⁺ | Loss of methoxy group from the aromatic ring fragment | Phenyl cation, common in aromatic compounds. |

| 60 | [CH(NH₂)CH₂CH₃]⁺• | Alpha-cleavage at C1-C2 bond | Represents the aminobutyl portion of the molecule. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of ultraviolet and visible light, which induces electronic transitions. The primary chromophore in this molecule—the part responsible for absorbing UV light—is the p-methoxyphenyl group. youtube.com

The aromatic ring and its substituents dictate the absorption characteristics. Aromatic amino acids like tyrosine and tryptophan, which contain similar chromophores, show maximum absorption in the 275-280 nm range. youtube.comnih.gov The p-methoxyphenyl group in the target compound is expected to exhibit strong absorption due to π → π* transitions of the electrons in the aromatic ring. nih.gov

The presence of the methoxy (-OCH₃) group, an auxochrome, on the benzene (B151609) ring typically causes a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. youtube.com This is due to the electron-donating nature of the oxygen's lone pairs, which extend the conjugated system. The amino and hydroxyl groups, also auxochromes, have a lesser effect on the primary absorption bands of the phenyl ring as they are not directly attached to it.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Approximate λmax (nm) | Chromophore/Functional Group | Description |

|---|---|---|---|

| π → π | ~220-230 | p-Methoxyphenyl | A high-energy transition corresponding to the primary absorption band of the substituted benzene ring. |

| π → π | ~270-285 | p-Methoxyphenyl | A lower-energy transition, characteristic of the secondary (benzenoid) bands of the aromatic system, shifted by the methoxy auxochrome. youtube.comyoutube.com |

| n → σ* | <200 | Amino (-NH₂) and Hydroxyl (-OH) groups | High-energy transitions from the non-bonding electrons on nitrogen and oxygen. These are typically observed in the vacuum UV region and are not usually seen in standard UV-Vis spectra. youtube.com |

Derivatization Strategies for Analytical Enhancement

For analytical techniques like gas chromatography (GC), the direct analysis of this compound can be challenging due to its polarity and low volatility, which stem from the presence of the primary amine and secondary alcohol functional groups. libretexts.org Derivatization is a chemical modification technique used to convert these polar groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic peak shape and detector sensitivity. gcms.cznih.gov

Silylation: This is one of the most common derivatization methods for compounds containing active hydrogens, such as those in hydroxyl and amino groups. libretexts.org Silylating reagents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the -OH and -NH₂ groups to replace the acidic protons with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > amine. sigmaaldrich.com For sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) can be added to the reagent mixture to drive the reaction to completion. sigmaaldrich.comresearchgate.net

Acylation: Acylation introduces an acyl group into the molecule, typically at the amine and alcohol sites. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are highly effective for this purpose. iu.edusigmaaldrich.com The resulting trifluoroacetyl derivatives are significantly more volatile and are particularly well-suited for analysis by GC with electron capture detection (ECD) due to the presence of electronegative fluorine atoms.

Chiral Derivatization: Since this compound contains two chiral centers (at C1 and C2), it exists as a mixture of stereoisomers. To separate and quantify these enantiomers using a non-chiral chromatographic column, a chiral derivatizing agent (CDA) is required. wikipedia.org The CDA, itself a single enantiomer, reacts with the enantiomers of the analyte to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC. wikipedia.orgnih.gov

(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC): This reagent is widely used to form diastereomeric amide derivatives with primary and secondary amines, enabling their chiral separation by GC-MS. aafs.orgchemicalbook.comacs.org

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This CDA reacts with the primary amino group to form stable diastereomers that can be readily separated by reverse-phase HPLC and detected by UV due to the strongly chromophoric dinitrophenyl group. biosynth.comnih.govsemanticscholar.orgnih.gov

Table 3: Common Derivatization Reagents for this compound

| Reagent | Abbreviation | Target Functional Group(s) | Derivative Type | Analytical Advantage |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH₂ | Trimethylsilyl (TMS) ether/amine | Increases volatility and thermal stability for GC analysis. sigmaaldrich.com |

| Trifluoroacetic Anhydride | TFAA | -OH, -NH₂ | Trifluoroacetyl (TFA) ester/amide | Increases volatility; enhances sensitivity for Electron Capture Detection (ECD). iu.edu |

| Benzoyl Chloride | BC | -OH, -NH₂ | Benzoyl ester/amide | Improves chromatographic retention and enhances ionization efficiency for LC-MS. acs.org |

| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | TPC | -NH₂ | Diastereomeric amide | Enables chiral separation of enantiomers by GC or HPLC. aafs.orgchemicalbook.com |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent | -NH₂ | Diastereomeric dinitrophenyl-alanine derivative | Enables chiral separation by HPLC with strong UV detection. biosynth.comnih.gov |

Applications and Advanced Functionalization of 2 Amino 1 4 Methoxyphenyl 1 Butanol in Medicinal and Fine Chemical Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

The synthesis of complex molecules, such as certain alkaloids, peptide isosteres, and other biologically active compounds, often relies on the predictable stereochemistry offered by such building blocks. chemrxiv.org Methodologies for creating β-amino alcohols, and by extension their use, include the diastereoselective reduction of β-amino ketones or the asymmetric aminohydroxylation of alkenes. diva-portal.orgrsc.org Once obtained, these chiral synthons can be elaborated through various synthetic steps. For instance, the amine can be acylated or alkylated, and the hydroxyl group can be protected, activated for substitution, or oxidized. These transformations allow for the construction of intricate carbon skeletons with defined three-dimensional arrangements.

Table 1: Examples of Complex Molecules Derived from β-Amino Alcohol Scaffolds

| Target Molecule Class | Synthetic Strategy Employing β-Amino Alcohol | Key Transformation |

|---|---|---|

| HIV Protease Inhibitors (e.g., Ritonavir, Lopinavir) | Incorporation as a core structural unit. ru.nl | Diastereoselective reduction of a β-amino ketone intermediate. rsc.org |

| Anti-obesity agents (e.g., 4-hydroxyleucine derivatives) | Use as a chiral template for amino acid synthesis. ru.nl | Stereocontrolled functionalization of the amino and alcohol groups. |

| Taxol C-13 Side-Chain | Enantioselective synthesis starting from a β-amino ester. diva-portal.org | Rh(II)-catalyzed 1,3-dipolar cycloaddition to form the core structure. diva-portal.org |

Synthesis of Derivatives for Structure-Activity Relationship Studies

In medicinal chemistry, the systematic modification of a lead compound to understand how structural changes affect biological activity is known as a Structure-Activity Relationship (SAR) study. nih.gov 2-Amino-1-(4-methoxyphenyl)-1-butanol serves as a valuable scaffold for such studies due to its multiple functionalization points: the aromatic ring, the methoxy (B1213986) group, the amine, and the secondary alcohol.

By synthesizing a library of derivatives, researchers can probe the specific interactions between the molecule and its biological target, such as an enzyme or receptor. nih.gov For example, the p-methoxy group on the phenyl ring can be replaced with other substituents (e.g., halogens, alkyl groups, or hydrogen) to investigate the role of electronics and sterics in binding affinity. The amino group can be converted into various amides, sulfonamides, or tertiary amines to alter hydrogen bonding capabilities and lipophilicity. researchgate.net Similarly, the hydroxyl group can be esterified or etherified to explore the importance of this hydrogen bond donor. These systematic modifications provide crucial data for optimizing a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Table 2: Hypothetical SAR Modifications of this compound

| Modification Site | Derivative Example | Rationale for Modification | Potential Impact on Activity |

|---|---|---|---|

| Phenyl Ring (p-position) | 2-Amino-1-(4-chlorophenyl)-1-butanol | Investigate electronic effects on target binding. | Altered binding affinity or selectivity. |

| Methoxy Group | 2-Amino-1-(4-hydroxyphenyl)-1-butanol | Introduce a hydrogen bond donor group. | Increased potency through new interactions. |

| Amino Group | N-acetyl-2-amino-1-(4-methoxyphenyl)-1-butanol | Modify hydrogen bonding and polarity. | Changes in solubility and cell permeability. |

Utilization in Ligand and Catalyst Design

The 1,2-amino alcohol motif is a cornerstone in the design of chiral ligands for asymmetric catalysis. The proximate amino and hydroxyl groups of this compound can act as a bidentate ligand, chelating to a metal center to form a stable chiral catalyst. diva-portal.org The inherent chirality of the ligand creates a specific three-dimensional environment around the metal, which can induce high levels of stereoselectivity in a variety of chemical transformations.

These ligands are often derivatized to enhance their catalytic performance. For example, reaction with aldehydes or ketones can form oxazolidine or Schiff base ligands, which can fine-tune the steric and electronic properties of the resulting metal complex. diva-portal.org Catalysts derived from β-amino alcohols have been successfully applied in numerous asymmetric reactions, including:

Asymmetric Hydrogenation: The reduction of prochiral ketones or imines to chiral alcohols or amines.

Asymmetric Alkylation: The addition of alkyl groups to aldehydes or imines.

Asymmetric C-H Amination: The direct formation of C-N bonds at specific C-H sites. nih.gov

The effectiveness of these catalysts is typically measured by the enantiomeric excess (ee) of the product, with well-designed systems often achieving >99% ee. The modular nature of these ligands, allowing for easy modification of the substituents on the nitrogen and the carbon backbone, makes them highly adaptable for optimizing new catalytic processes.

Table 3: Application of β-Amino Alcohol-Derived Catalysts in Asymmetric Synthesis

| Reaction Type | Metal Center | Ligand Type | Typical Substrate | Typical Enantioselectivity (ee) |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation ru.nl | Iridium (Ir), Rhodium (Rh) | N-PMP-protected amino alcohol | β-Amino ketones | >95% |

| Asymmetric Hydrogenation ru.nl | Rhodium (Rh) | BINAP-modified amino alcohol | β-Amino ketones | >98% |

| Enantioselective C-H Amination nih.gov | Copper (Cu) | Imidate-derived ligand | Alcohols with alkyl C-H bonds | High |

Green Chemistry Principles in the Synthesis and Transformation of 2 Amino 1 4 Methoxyphenyl 1 Butanol

Development of Sustainable Synthetic Routes

Sustainable synthetic routes prioritize the use of renewable feedstocks and biocatalysis to create safer and more efficient processes. Chemo-enzymatic strategies, which combine the strengths of chemical and biological catalysis, are particularly promising for constructing complex chiral molecules.

A key strategy involves the use of enzymes like ketoreductases (KREDs), amine dehydrogenases (AmDHs), and lipases to achieve high stereoselectivity under mild conditions, often replacing hazardous reagents and protecting group manipulations. nih.govnih.gov For instance, biocatalytic reductive amination using AmDHs has been shown to be effective for producing short chiral alkyl amines and amino alcohols. frontiersin.org Wild-type AmDHs from various microorganisms have successfully synthesized compounds like (S)-butan-2-amine and (S)-3-aminobutan-1-ol with high conversion and enantiomeric excess. frontiersin.org

One notable chemo-enzymatic approach involves the biocatalytic oxidation of alcohols to aldehydes, followed by organocatalyzed reactions to build molecular complexity in a one-pot cascade. This has been demonstrated in the synthesis of dinitroalkanes from alcohols like 1-butanol, where an alcohol oxidase generates the aldehyde intermediate, which then undergoes a series of organocatalytic reactions. chemrxiv.org Staggering the addition of catalysts in this one-pot process significantly improved the yield, showcasing a sophisticated method for waste reduction. chemrxiv.org

In a process highly relevant to the synthesis of chiral aryl amino alcohols, a key intermediate for a calcium channel blocker, (3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one, was synthesized via enantioselective reduction. mdpi.com This transformation, which features the same 4-methoxyphenyl (B3050149) moiety as the target compound, was accomplished using the microorganism Nocardia salmonicolor, achieving a 96% reaction yield and 99.8% enantiomeric excess. mdpi.com Similarly, enzymatic resolution using lipases is a well-established method for separating racemic amino alcohol derivatives. googleapis.com

These examples highlight a clear trend towards integrating biocatalysis into synthetic pathways. Such methods offer a sustainable route to chiral amino alcohols, providing a blueprint for the development of green synthetic pathways for 2-Amino-1-(4-methoxyphenyl)-1-butanol.

Table 1: Examples of Biocatalytic Synthesis of Chiral Amines and Amino Alcohols

| Target Compound | Biocatalyst/Enzyme | Substrate | Yield | Enantiomeric Excess (e.e.) | Reference |

| (S)-Butan-2-amine | MsmeAmDH | Butan-2-one | 51% (isolated) | 92.6% | frontiersin.org |

| (S)-3-Aminobutan-1-ol | MsmeAmDH | 3-Hydroxybutan-2-one | ~60% | >99% | frontiersin.org |

| (3R-cis)-...-4-(4-methoxyphenyl)-...-2-one | Nocardia salmonicolor | ...-4-(4-methoxyphenyl)-...-dione | 96% | 99.8% | mdpi.com |

| (+)-2-Amino-1-butanol | Acylase | N-acyl-DL-aminobutyric acid | 60.3% (after reduction) | ~100% | google.com |

Implementation of Green Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Green chemistry encourages the replacement of volatile and hazardous organic solvents with benign alternatives like water, ethanol (B145695), or the use of solvent-free conditions. researchgate.net

Water is an especially attractive green solvent due to its low cost, non-flammability, and minimal environmental impact. Its use has been successfully demonstrated in the synthesis of various heterocyclic compounds structurally related to amino alcohols. For example, the one-pot, three-component synthesis of 2-amino-4-aryl-4H-chromene derivatives has been efficiently carried out in water using morpholine (B109124) as a catalyst under ultrasound irradiation. researchgate.net Similarly, various 2-amino-4H-pyran derivatives have been synthesized in aqueous media, with the insolubility of the final products in water simplifying their isolation via filtration. nanobioletters.com

In some cases, a mixture of water and another green solvent like ethanol can be optimal. The microwave-assisted synthesis of 3,4-dihydro-2H-benzo[b] nih.govbeilstein-journals.orgoxazines was effectively performed in aqueous ethanol, combining the benefits of a greener solvent system with energy-efficient heating. arkat-usa.org The development of catalysts from renewable sources, such as using kinnow peel waste for the synthesis of β-amino alcohols, further enhances the green credentials of a process, often performed under mild or solvent-free conditions. nih.gov

The following table summarizes research where water was successfully used as a solvent for the synthesis of related amino-functionalized heterocyclic compounds, often in combination with energy-efficient methods.

Table 2: Comparison of Solvents in Green Synthesis of Heterocyclic Amines

| Reaction | Target Compound | Green Solvent | Catalyst | Yield | Conditions | Reference |

| 3-Component Reaction | 2-Amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles | Water | None | 88% | 50 °C, Ultrasound (80 W) | researchgate.netnih.gov |

| 3-Component Reaction | 2-Amino-7-hydroxy-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile | Water | Morpholine | 92% | Ultrasound | researchgate.net |

| 3-Component Reaction | Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | Water | Morpholine | 95% | Ultrasound | nanobioletters.com |

| 3-Component Reaction | 2-(4-nitrophenyl)-3-(4-bromophenyl)-3,4-dihydro-2H-benzo[b] nih.govbeilstein-journals.orgoxazine (B8389632) | Aqueous Ethanol | Cs₂CO₃ | 94% | Microwave (100 °C) | arkat-usa.org |

Energy-Efficient Reaction Conditions (e.g., Microwave, Ultrasound)

Adopting energy-efficient reaction conditions is a core principle of green chemistry that aims to reduce energy consumption and often leads to shorter reaction times and higher yields. Microwave (MW) irradiation and ultrasound have emerged as powerful tools for achieving these goals in organic synthesis. nih.govarkat-usa.org

Ultrasound-assisted organic synthesis (UAOS) utilizes acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. This technique has been successfully applied to the synthesis of various amino-containing heterocycles in aqueous media. For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitriles and 2-amino-4H-pyran derivatives in water was significantly faster and higher-yielding under ultrasonic irradiation compared to silent (stirring only) conditions. nih.gov In the synthesis of dihydropyrano[2,3-c]pyrazoles, using water as a solvent at 50 °C under ultrasound led to a 92% yield in just 35 minutes. nih.gov

Microwave-assisted organic synthesis (MAOS) uses microwave energy to heat reactions more efficiently and uniformly than conventional thermal methods. This often results in drastic reductions in reaction times, from hours to minutes, and improved product yields. arkat-usa.org A notable example is the synthesis of (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid, a molecule containing the same 4-methoxyphenyl group as the target compound. This reaction was achieved in one hour at 160 °C using microwave heating. nih.gov Similarly, the synthesis of oxazine derivatives under microwave irradiation was completed in minutes with higher yields compared to the hours required for conventional heating. arkat-usa.org

Table 3: Comparison of Conventional vs. Energy-Efficient Synthesis Methods

| Method | Target Compound | Reaction Time | Yield | Reference |

| Ultrasound | 2-Amino-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | 20 min | 88% | researchgate.netnih.gov |

| Conventional Stirring | 2-Amino-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile | 20 min | 75% | researchgate.netnih.gov |

| Microwave | 2-(4-nitrophenyl)-3-(4-bromophenyl)-3,4-dihydro-2H-benzo[b] nih.govbeilstein-journals.orgoxazine | 3 min | 94% | arkat-usa.org |

| Conventional Stirring | 2-(4-nitrophenyl)-3-(4-bromophenyl)-3,4-dihydro-2H-benzo[b] nih.govbeilstein-journals.orgoxazine | 5 hours | 82% | arkat-usa.org |

Catalyst Recycling and Waste Minimization Strategies

This approach has been demonstrated in the synthesis of compounds analogous to this compound. For the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the active component was coated onto Fe₃O₄ magnetic nanoparticles. nanomedicine-rj.com After the reaction, the catalyst could be magnetically isolated, washed, and potentially reused. A similar strategy was employed for the synthesis of polyhydroquinoline and 1,4-dihydropyridine (B1200194) derivatives using a D-(–)-α-phenylglycine-functionalized magnetic nanocatalyst (Fe₃O₄@SiO₂@PTS-APG), which was also easily recovered with a magnet. nih.gov

Another powerful strategy is the development of robust heterogeneous catalysts that can withstand multiple reaction cycles without significant loss of activity. In the conversion of 4′-methoxypropiophenone (a structurally related ketone) to trans-anethole, a bifunctional hafnium-based polymeric nanocatalyst (PhP-Hf) was developed. nih.gov This catalyst efficiently promoted the cascade reaction and was successfully recycled at least five times, demonstrating its high stability and potential for industrial application. nih.gov

Waste valorization, such as using agricultural waste to prepare catalysts, represents another key green strategy. An eco-catalyst derived from kinnow peel waste was effectively used for the ring-opening of epoxides with amines to produce β-amino alcohols, turning a waste product into a valuable chemical tool. nih.govdntb.gov.ua

Table 4: Recyclable Catalysts in the Synthesis of Related Compounds

| Catalyst | Support/Nature | Target Compound | Recovery Method | Recyclability | Reference |

| PhP-Hf (1:1.5) | Hafnium-Phenylphosphonate Polymer | trans-Anethole | Filtration/Centrifugation | Recycled 5 times with minimal loss of activity | nih.gov |

| Fe₃O₄@Schiff base | Magnetic Nanoparticles | 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole | Magnetic Separation | Implied | nanomedicine-rj.com |

| Fe₃O₄@SiO₂@PTS-APG | Magnetic Nanoparticles | Polyhydroquinolines / 1,4-Dihydropyridines | Magnetic Separation | Demonstrated for 5 cycles | nih.gov |

| Kinnow Peel Powder | Biomass Waste | β-Amino Alcohols | Filtration | Implied | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.